

Comparison of synthetic methodologies for preparing amino-functionalized boronic esters.

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Compound of Interest

Compound Name: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

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A Comparative Guide to the Synthesis of Amino-Functionalized Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Amino-functionalized boronic esters are a critical class of compounds in medicinal chemistry and drug discovery, serving as versatile synthetic intermediates and potent enzyme inhibitors. Their unique ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites has led to the development of important therapeutics. This guide provides a comparative analysis of key synthetic methodologies for preparing these valuable compounds, offering insights into their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Synthetic Methodologies

The selection of a synthetic route to amino-functionalized boronic esters depends on factors such as desired stereochemistry, substrate scope, functional group tolerance, and reaction efficiency. Below is a summary of quantitative data for five prominent methodologies.

Synthetic Method	Typical Substrate	Product Type	Yield (%)	Diastereoselectivity (d.r.) / Enantioselectivity (ee)	Key Advantages
Matteson Homologation	Chiral Boronic Ester	α -Amino Boronic Ester	74 - 97	>95:5 d.r.	High stereoselectivity, well-established.
Copper-Catalyzed Borylation	N-tert-Butanesulfinyl Aldimine	α -Amino Boronic Ester	52 - 88	>96:2 d.r.	Broad substrate scope, good yields, high diastereoselectivity. [1] [2]
Iridium-Catalyzed C-H Borylation	N,N-Dimethylbenzylamine	ortho-Aminoaryl Boronic Ester	51 - 86	N/A	Direct functionalization of C-H bonds, excellent regioselectivity. [3]
Rhodium-Catalyzed Hydroboration	α -Arylenamide	α -Amino Tertiary Boronic Ester	75 - 96	up to 99% ee	Access to tertiary boronic esters, high enantioselectivity. [4] [5] [6]
Photoredox-Catalyzed Amination	Vinylboronate Complex	1,2-Aminoboronic Ester	up to 85%	N/A	Metal-free (catalyst-free upon irradiation), mild conditions.

Detailed Experimental Protocols

Matteson Homologation of Arylboronic Esters

This method involves the reaction of a chiral boronic ester with a lithiated dihalomethane, followed by nucleophilic displacement of the resulting α -halo boronic ester.

General Procedure: To a solution of the arylboronic ester (1.0 equiv) and CH_2Cl_2 (1.7 equiv) in THF at $-100\text{ }^\circ\text{C}$ is added $n\text{-BuLi}$ (1.05 equiv). After stirring for a short period, ZnCl_2 (1.0 equiv) is added. The reaction mixture is then warmed to $0\text{ }^\circ\text{C}$ and the Grignard reagent (2.0 equiv) is added. The reaction is stirred for 24 hours at $0\text{ }^\circ\text{C}$. Workup and purification by flash chromatography provide the desired homologated boronic ester.^[7]

Copper-Catalyzed Asymmetric Borylation of N-tert-Butanesulfinyl Aldimines

This method provides highly enantioenriched α -amino boronate esters through the copper-catalyzed addition of bis(pinacolato)diboron to chiral N-tert-butanesulfinyl aldimines.^{[1][2]}

General Procedure: In a glovebox, CuCl (5 mol %), NaOtBu (5 mol %), and a suitable chiral ligand are added to a vial. Anhydrous benzene is added, and the mixture is stirred. Bis(pinacolato)diboron (1.1 equiv) is then added, followed by a solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in benzene. The reaction is stirred at room temperature for the specified time. The reaction mixture is then filtered through Celite and concentrated. The residue is purified by flash chromatography to afford the product.^[1]

Iridium-Catalyzed ortho-C-H Borylation of Benzylic Amines

This method achieves the direct borylation of the ortho-C-H bond of benzylic amines, directed by the amino group.^[3]

General Procedure: In a nitrogen-filled glovebox, $[\text{Ir}(\text{COD})\text{OMe}]_2$ (1.5 mol %), picolylamine (3.0 mol %), and B_2pin_2 (1.2 equiv) are added to a vial. The substrate, N,N-dimethylbenzylamine (1.0 equiv), and solvent (e.g., cyclohexane) are then added. The vial is sealed and heated at the specified temperature for the indicated time. After cooling to room temperature, the solvent

is removed under reduced pressure, and the residue is purified by column chromatography to give the ortho-borylated product.[3]

Rhodium-Catalyzed Enantioselective Hydroboration of α -Arylenamides

This method provides access to chiral α -amino tertiary boronic esters with high enantioselectivity.[4][5][6]

General Procedure: In a glovebox, $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (2 mol %) and a chiral ligand (e.g., (S)-BI-DIME, 2.2 mol %) are dissolved in an appropriate solvent (e.g., THF). The solution is stirred, and then the α -arylenamide substrate (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) are added. The mixture is stirred at room temperature until the reaction is complete. The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel.[4][5]

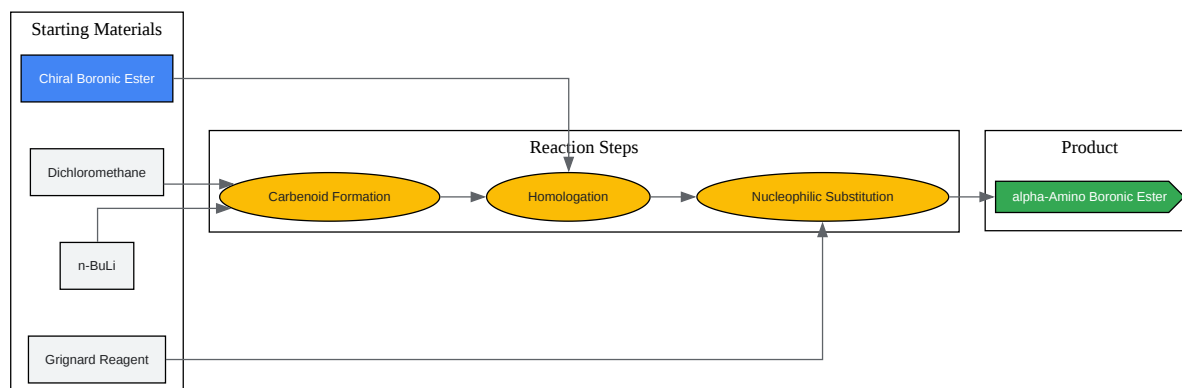
Photoredox-Catalyzed Three-Component 1,2-Carboamination of Vinyl Boronic Esters

This metal-free method utilizes visible light to mediate the reaction between a vinylboron ate complex and an N-chloro-carbamate to yield 1,2-aminoboronic esters.

General Procedure: To a solution of the vinyl boronic ester (1.0 equiv) in diethyl ether at 0 °C is added n-butyllithium. After stirring, the solvent is removed in vacuo. THF is added, followed by the N-chloro-carbamate (1.2 equiv). The reaction mixture is irradiated with blue LEDs at -20 °C for 16 hours. After the reaction, the solvent is evaporated, and the residue is purified by column chromatography to give the 1,2-aminoboronic ester.

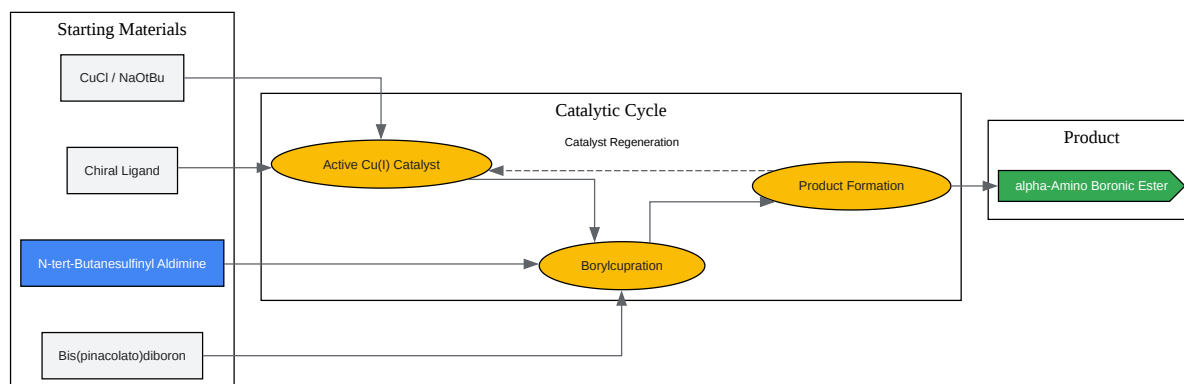
Visualizing the Methodologies

To better illustrate the workflows of these synthetic strategies, the following diagrams have been generated.



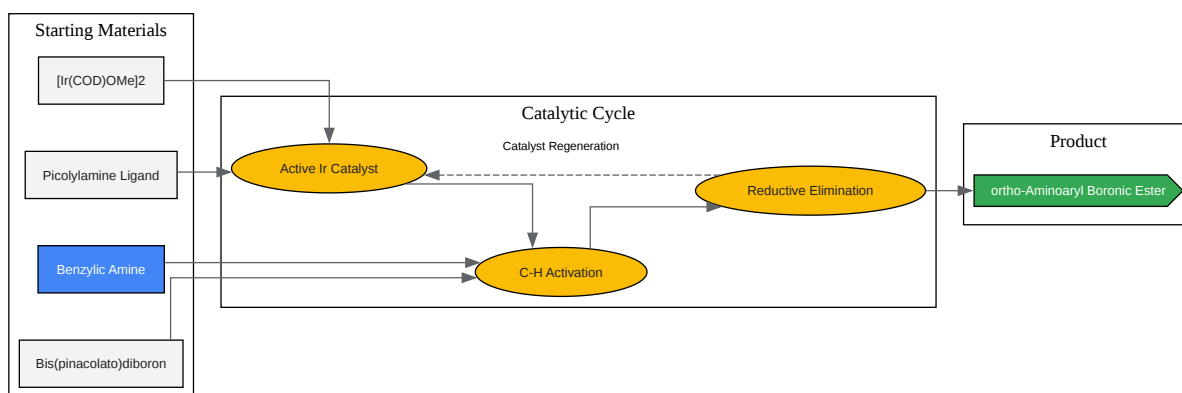
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Matteson Homologation Workflow.



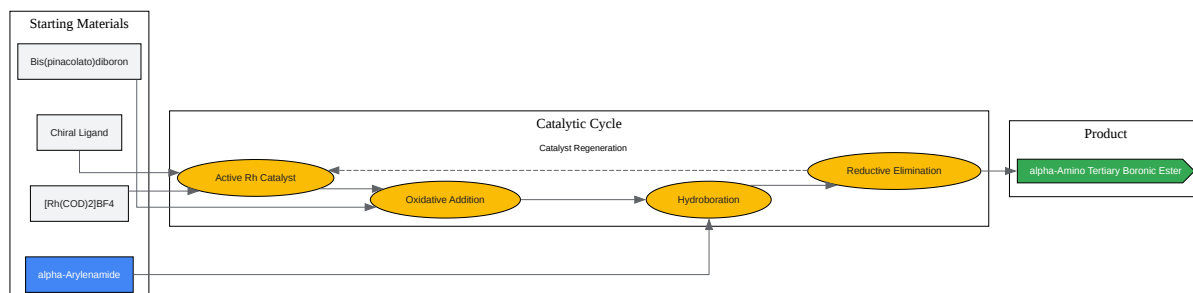
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Copper-Catalyzed Borylation Workflow.



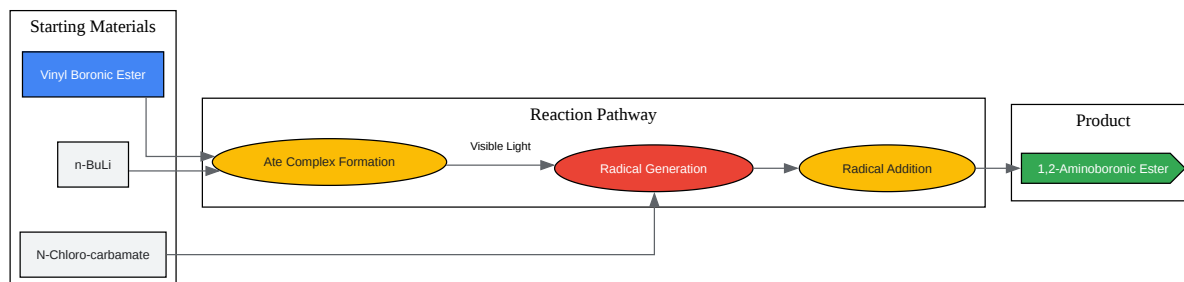
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Iridium-Catalyzed C-H Borylation.



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Photoredox-Catalyzed Amination.

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